

# Phoslactomycin A versus Fostriecin: a comparative analysis of PP2A inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Phoslactomycin A**

Cat. No.: **B15560325**

[Get Quote](#)

## Phoslactomycin A vs. Fostriecin: A Comparative Analysis of PP2A Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals

Protein Phosphatase 2A (PP2A) is a master regulator among serine/threonine phosphatases, governing a vast array of cellular signaling pathways critical for cell cycle control, growth, and apoptosis. Its role as a tumor suppressor has made it a prime target for therapeutic development. Among the natural products that inhibit PP2A, **Phoslactomycin A** and Fostriecin stand out for their potency and specificity. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.

## Comparative Performance and Potency

Both Fostriecin and **Phoslactomycin A** are potent inhibitors of the PP2A catalytic subunit (PP2Ac), yet they exhibit distinct biochemical profiles and cellular consequences. Fostriecin is recognized as one of the most potent and selective PP2A inhibitors discovered.

| Parameter       | Fostriecin                                                                  | Phoslactomycin A                                |
|-----------------|-----------------------------------------------------------------------------|-------------------------------------------------|
| Target(s)       | PP2A, PP4                                                                   | PP2A                                            |
| IC50 (PP2A)     | 1.3 - 3.2 nM[1][2]                                                          | 4.8 nM                                          |
| IC50 (PP1)      | >100 μM[1][2]                                                               | >10 μM                                          |
| Cellular Effect | G2/M phase cell cycle arrest,<br>apoptosis[2][3]                            | G1 phase cell cycle arrest                      |
| Mechanism       | Binds PP2Ac active site; may<br>form a covalent adduct with<br>Cys269[4][5] | Binds PP2Ac active site,<br>targeting Cys269[6] |

Fostriecin demonstrates exceptional potency against PP2A and the related PP4, while showing negligible inhibition of PP1 at similar concentrations.[1][2] This profile leads to a robust G2/M phase arrest in treated cancer cells.[2][3] **Phoslactomycin A** is also a potent PP2A inhibitor, though slightly less so than Fostriecin, and induces a distinct G1 phase cell cycle arrest. Notably, both compounds appear to interact with the Cys-269 residue in the PP2A catalytic subunit, a key feature for their potent inhibition.[5][6]

## Mechanism of Inhibition: A Tale of Two Binders

While both molecules target the same enzyme, their interaction with the PP2A catalytic subunit has subtle but important differences. Both inhibitors occupy the active site cleft, but the nature of their interaction, particularly with Cysteine-269, is a focus of study.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and ( $\beta$ 12– $\beta$ 13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phoslactomycin A versus Fostriecin: a comparative analysis of PP2A inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560325#phoslactomycin-a-versus-fostriecin-a-comparative-analysis-of-pp2a-inhibition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)